N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
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Description
N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C18H14N2O7S and its molecular weight is 402.38. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivatives
A significant area of research involves the synthesis of heterocyclic compounds derived from benzothiazole, showcasing their potential in drug development and biological applications. For instance, studies have illustrated the preparation of various heterocyclic compounds, including imidazoles, triazines, and thiazolidines, from benzothiazole derivatives, indicating the compound's versatility in synthesizing biologically active molecules (Mahmood & Ahmad, 2020).
Structural Modifications for Enhanced Stability
Research on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors has led to modifications of benzothiazole derivatives to improve metabolic stability. By exploring various heterocyclic analogues, researchers aim to enhance the therapeutic potential of these compounds, suggesting a pathway to optimize drug efficacy and resistance to metabolic processes (Stec et al., 2011).
Antitumor Activity
Benzothiazole derivatives have shown promising antitumor activities. For example, new derivatives bearing different heterocyclic rings have been evaluated against a broad spectrum of human tumor cell lines, demonstrating considerable anticancer activity. Such studies indicate the potential of benzothiazole-based compounds in oncology, providing a foundation for further research into their therapeutic applications (Yurttaş, Tay, & Demirayak, 2015).
Complex Formation and Cytotoxicity
The formation of metal complexes with benzothiazole derivatives has been investigated, with studies demonstrating the cytotoxic effects of these complexes against various cancer cell lines. This research suggests potential applications in cancer therapy, highlighting the compounds' ability to interact with biological targets (Al‐Janabi et al., 2020).
Antimicrobial and Antifungal Activities
Benzothiazole derivatives have also been explored for their antimicrobial and antifungal properties. Studies reveal that certain modifications can enhance these activities, offering insights into the development of new antimicrobial agents. This research underscores the compound's utility in addressing resistance to existing antimicrobial therapies (Rezki, 2016).
Properties
IUPAC Name |
N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O7S/c1-10(21)12-6-14-15(27-9-26-14)7-13(12)19-17(22)8-20-18(23)11-4-2-3-5-16(11)28(20,24)25/h2-7H,8-9H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRAWXKOQWYLJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1NC(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O)OCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.